(2,2-dimethylcyclohexyl)methanol
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Overview
Description
(2,2-dimethylcyclohexyl)methanol is an organic compound with the molecular formula C9H18O. It is a cyclohexanol derivative where two methyl groups are attached to the second carbon of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2-dimethylcyclohexyl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of (2,2-dimethylcyclohexyl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of (2,2-dimethylcyclohexyl)ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2-dimethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (2,2-dimethylcyclohexyl)ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to (2,2-dimethylcyclohexyl)methane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: (2,2-dimethylcyclohexyl)ketone.
Reduction: (2,2-dimethylcyclohexyl)methane.
Substitution: (2,2-dimethylcyclohexyl)chloride.
Scientific Research Applications
(2,2-dimethylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,2-dimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog without the methyl groups.
(2,4-dimethylcyclohexyl)methanol: Another derivative with methyl groups at different positions.
Cyclohexanone: The oxidized form of cyclohexanol.
Uniqueness
(2,2-dimethylcyclohexyl)methanol is unique due to the presence of two methyl groups at the second carbon, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclohexanol derivatives and contributes to its specific applications in various fields.
Properties
IUPAC Name |
(2,2-dimethylcyclohexyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2)6-4-3-5-8(9)7-10/h8,10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKRYMZRTWFBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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